molecular formula C15H19NO2 B250557 N,N-diallyl-4-ethoxybenzamide

N,N-diallyl-4-ethoxybenzamide

Cat. No.: B250557
M. Wt: 245.32 g/mol
InChI Key: QLOSTPLNRCZUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-4-ethoxybenzamide, also known as DEAB, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the class of benzamides and has been found to have various biological activities that make it useful for studying different biological processes.

Mechanism of Action

N,N-diallyl-4-ethoxybenzamide exerts its inhibitory effect on ALDH by binding to the active site of the enzyme, thereby preventing the conversion of aldehydes to their corresponding carboxylic acids. This leads to the accumulation of toxic aldehydes, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce the accumulation of reactive oxygen species (ROS) in cells, leading to oxidative stress and cell death. This compound has also been found to inhibit the proliferation and differentiation of cancer cells and stem cells, respectively. Additionally, this compound has been shown to modulate the expression of various genes involved in different biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-diallyl-4-ethoxybenzamide in lab experiments is its potency as an ALDH inhibitor. This allows for the efficient inhibition of ALDH activity in cells and tissues. However, one of the main limitations of using this compound is its potential toxicity, which can affect cell viability and lead to false results.

Future Directions

N,N-diallyl-4-ethoxybenzamide has the potential to be used in various future directions in scientific research. One potential application is in the study of stem cell differentiation and the development of new therapies for various diseases. This compound can also be used to study the role of ALDH in cancer metabolism and drug resistance. Additionally, this compound can be used to develop new ALDH inhibitors with improved potency and selectivity.

Synthesis Methods

N,N-diallyl-4-ethoxybenzamide can be synthesized through a multi-step process that involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This intermediate is then reacted with allylamine to form this compound.

Scientific Research Applications

N,N-diallyl-4-ethoxybenzamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of various endogenous and exogenous aldehydes. This compound has been used to study the role of ALDH in different biological processes, including stem cell differentiation, cancer, and drug metabolism.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

4-ethoxy-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C15H19NO2/c1-4-11-16(12-5-2)15(17)13-7-9-14(10-8-13)18-6-3/h4-5,7-10H,1-2,6,11-12H2,3H3

InChI Key

QLOSTPLNRCZUNZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC=C)CC=C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC=C)CC=C

Origin of Product

United States

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